2-(Trichloromethyl)quinazolin-4(1H)-one is a synthetic organic compound characterized by a quinazolinone core with a trichloromethyl substituent at the second position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name is 2-(trichloromethyl)-3H-quinazolin-4-one, and its molecular formula is .
2-(Trichloromethyl)quinazolin-4(1H)-one is classified under quinazoline derivatives, which are known for their diverse pharmacological properties. It can be sourced through various synthetic routes involving quinazolinone derivatives and trichloromethylating agents . The compound is of interest in both academic research and industrial applications, particularly in the development of new therapeutic agents.
The synthesis of 2-(trichloromethyl)quinazolin-4(1H)-one typically involves the reaction of quinazolinone derivatives with trichloromethylating agents. A common method includes:
This method allows for efficient synthesis under controlled conditions, optimizing yield and purity through subsequent purification techniques like recrystallization or chromatography .
The molecular structure of 2-(trichloromethyl)quinazolin-4(1H)-one features a quinazolinone ring system with a trichloromethyl group attached to the second carbon. The structural data includes:
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15)
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl
These structural characteristics contribute to its chemical reactivity and potential biological activity .
2-(Trichloromethyl)quinazolin-4(1H)-one can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 2-(trichloromethyl)quinazolin-4(1H)-one primarily involves its interaction with biological targets. The presence of the trichloromethyl group enables the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity, leading to various biological effects, including antimicrobial and anticancer activities. The specific pathways involved depend on the target proteins within different biological contexts .
The physical properties of 2-(trichloromethyl)quinazolin-4(1H)-one include:
Chemical properties include:
These properties are essential for its application in laboratory settings and industrial processes .
2-(Trichloromethyl)quinazolin-4(1H)-one has several applications in scientific research:
The compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2